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Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15552320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DMHBO+ is a cationic fluorophore renowned for its application in conjunction with the "Chili"

RNA aptamer. The binding of DMHBO+ to the Chili aptamer induces a significant increase in its

fluorescence, making this pair a powerful tool for imaging RNA in living cells. This document

provides detailed protocols for the chemical synthesis of DMHBO+, along with a summary of its

key characteristics.

Key Properties of DMHBO+
The following table summarizes the essential quantitative data for the DMHBO+ fluorophore.
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Property Value Reference

Molecular Formula C₂₂H₂₅IN₄O₅ [1]

Molecular Weight 552.37 g/mol [1]

Excitation Maximum (λex) 456 nm [1]

Emission Maximum (λem) 592 nm [1]

Stokes Shift 136 nm [1]

Quantum Yield (Φ) 0.1 [1]

Solubility Soluble in DMSO [1]

Synthesis of DMHBO+
The synthesis of DMHBO+ involves a multi-step process. The following protocols are based on

established synthetic routes for DMHBO+ and related 4-hydroxybenzylidene imidazolinone

(HBI) chromophores.
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Caption: Synthetic route for DMHBO+ fluorophore.

Experimental Protocols
Protocol 1: Synthesis of the Imidazolinone Core
(Intermediate 1)
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This protocol describes the Knoevenagel condensation to form the core structure of the

fluorophore.

Materials:

3,5-Dimethoxy-4-hydroxybenzaldehyde

Creatinine

Acetic Anhydride

Pyridine

Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Standard glassware for filtration and washing

Procedure:

In a round-bottom flask, combine 3,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq), creatinine

(1.2 eq), and acetic anhydride (5.0 eq).

Add pyridine as a catalyst (0.1 eq).

Heat the mixture to reflux (approximately 120-130 °C) with constant stirring for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Slowly add ethanol to quench the excess acetic anhydride.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold ethanol and then with diethyl ether.

Dry the product under vacuum to yield the imidazolinone core.

Protocol 2: Oxidation to Intermediate 2
This step involves the oxidation of the imidazolinone core.

Materials:

Intermediate 1 from Protocol 1

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer

Standard glassware for extraction and purification

Procedure:

Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Add DDQ (1.1 eq) portion-wise to the solution at room temperature with vigorous stirring.

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Intermediate 2.

Protocol 3: Quaternization to DMHBO+ (Final Product)
This final step introduces the cationic quaternary ammonium group.

Materials:

Intermediate 2 from Protocol 2

N,N-Dimethyl-4-iodoaniline

Acetonitrile

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Procedure:

In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and N,N-dimethyl-4-iodoaniline (1.5

eq) in anhydrous acetonitrile.

Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.

Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced

pressure.

Collect the solid product by filtration.

Wash the product with cold acetonitrile and then with diethyl ether.

Dry the final product, DMHBO+, under vacuum.
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Experimental Workflow Diagram
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Caption: Step-by-step workflow for DMHBO+ synthesis.

Safety Precautions
All synthetic procedures should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must

be worn at all times.

Acetic anhydride and pyridine are corrosive and have strong odors; handle with care.

DDQ is a strong oxidizing agent and should be handled with caution.

Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid

inhalation and contact with skin.

Characterization
The identity and purity of the synthesized intermediates and the final DMHBO+ product should

be confirmed by standard analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical

structure.

Mass Spectrometry (MS) to verify the molecular weight.

High-Performance Liquid Chromatography (HPLC) to assess the purity.

UV-Vis and Fluorescence Spectroscopy to determine the photophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15552320#synthesis-of-dmhbo-fluorophore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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